molecular formula C6H4ClFS B1586523 3-Chloro-4-fluorothiophenol CAS No. 60811-23-6

3-Chloro-4-fluorothiophenol

Cat. No. B1586523
CAS RN: 60811-23-6
M. Wt: 162.61 g/mol
InChI Key: SFSHSIFYTWIGSF-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorothiophenol is a chemical compound with the empirical formula C6H4ClFS and a molecular weight of 162.61 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of aromatic thiols, such as 3-Chloro-4-fluorothiophenol, is a rather poorly explored area of organosulfur chemistry . Classical methods for the introduction of the SH-groups into various aromatic compounds are based on the interaction of arenes with sulfur or its inorganic derivatives . For instance, thiophenol can be obtained using elemental sulfur and anhydrous aluminum chloride, which react with benzene at 75–80 °C .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluorothiophenol can be represented by the SMILES string Fc1ccc(S)cc1Cl . This indicates that the molecule consists of a thiophenol ring with chlorine and fluorine substituents.


Physical And Chemical Properties Analysis

3-Chloro-4-fluorothiophenol is a clear colorless to pale yellow liquid . It has a refractive index of 1.5705-1.5735 at 20°C .

Scientific Research Applications

Applications in Membrane Technology

  • Gas Transport in Modified PVC Membranes : Bierbrauer et al. (2010) reported the modification of poly(vinyl chloride) by partially replacing chlorine atoms with moieties derived from fluorinated compounds like 3-Chloro-4-fluorothiophenol. This modification showed significant influence on the performance of membranes for gas separation, demonstrating its potential in enhancing material properties for specific industrial applications (Bierbrauer, López-González, Riande, & Mijangos, 2010).

Chemical Synthesis and Characterization

  • Synthesis and Use as a Structural Probe : Maiti et al. (2014) synthesized fluorinated Mo–Cu–thiolate isomers using 3-Chloro-4-fluorothiophenol. These compounds were characterized for their potential as NMR structural probes, particularly in studying the structure of proteins like the Orange Protein (Maiti, Avilés, Moura, Pauleta, & Moura, 2014).

Electronic and Optical Properties

  • Conducting Polymer Research : Gohier et al. (2013) explored the use of 3-Fluoro-4-hexylthiophene, a related compound, in the study of conjugated polythiophenes. Their research contributes to understanding how substitution on the thiophene ring can affect electronic properties, which is relevant for the study of materials like 3-Chloro-4-fluorothiophenol in electronic applications (Gohier, Frère, & Roncali, 2013).

Environmental Applications

  • Sonochemical Degradation of Pollutants : Goskonda et al. (2002) examined the sonochemical degradation of various aromatic organic pollutants, including fluorophenols. This study provides insights into the environmental applications of fluorothiophenols, highlighting their potential role in pollution remediation (Goskonda, Catallo, & Junk, 2002).

Synthesis and Material Science

  • Novel Fluorodiene Synthesis : Dmowski et al. (1998) developed a synthetic route for a fluorine-containing diene, 3-chloro-4-fluorothiophene-1,1-dioxide. The compound's reactivity and regioselectivity in reactions make it a valuable material in synthetic chemistry and material science (Dmowski, Manko, & Nowak, 1998).

Photocatalytic Degradation

  • Photocatalytic Applications : In the study of photocatalytic degradation of pollutants like 4-chlorophenol, the derivatives of thiophophenol, such as 3-Chloro-4-fluorothiophenol, may provide insights into the development of advanced photocatalytic materials. Studies in this domain focus on enhancing the efficiency and effectiveness of photocatalytic processes for environmental cleanup (Chang, Chung, Yu, & Lee, 2015).

Electrochemical Applications

  • Electrochemical Capacitors : Rudge et al. (1994) explored the electrochemical properties of conducting polymers, including derivatives of thiophene like 3-Chloro-4-fluorothiophenol. These polymers show promise as active materials in electrochemical capacitors, indicating potential applications in energy storage and high-power devices (Rudge, Raistrick, Gottesfeld, & Ferraris, 1994).

Safety And Hazards

3-Chloro-4-fluorothiophenol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Future Directions

While specific future directions for 3-Chloro-4-fluorothiophenol are not mentioned in the search results, one paper discusses leveraging the 3-chloro-4-fluorophenyl motif to identify inhibitors, suggesting potential applications in drug discovery .

properties

IUPAC Name

3-chloro-4-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSHSIFYTWIGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370154
Record name 3-Chloro-4-fluorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorothiophenol

CAS RN

60811-23-6
Record name 3-Chloro-4-fluorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60811-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-fluorobenzene-1-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Chen, W Wang, KL Lee, MWH Shen… - Journal of medicinal …, 2009 - ACS Publications
The cPLA 2 α inhibitors we reported earlier were potent in both isolated enzyme and rat whole blood assays but have high plogD 7.4 . To address these issues, reactions of electrophilic …
Number of citations: 21 pubs.acs.org

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